![molecular formula C9H9FO2 B1321972 2-Ethoxy-4-fluorobenzaldehyde CAS No. 883537-24-4](/img/structure/B1321972.png)
2-Ethoxy-4-fluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods such as nucleophilic aromatic substitution, Knoevenagel condensation, and reactions with different reagents and catalysts. For instance, the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was achieved by Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl acetoacetate . Similarly, the synthesis of 4-[18F]fluoroguaiacol was performed starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic aromatic substitution followed by Baeyer-Villiger oxidation . These methods could potentially be adapted for the synthesis of 2-Ethoxy-4-fluorobenzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds related to 2-Ethoxy-4-fluorobenzaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was confirmed by X-ray diffraction studies . The structure of the title compound crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond. These findings suggest that 2-Ethoxy-4-fluorobenzaldehyde could also be characterized using similar techniques to determine its molecular conformation and crystal system.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, including condensation to form Schiff bases and complexation with metals. The title compound in paper was synthesized by the reaction of a triazole derivative with 2-fluorobenzaldehyde, indicating that 2-Ethoxy-4-fluorobenzaldehyde could also participate in similar condensation reactions to form new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-4-fluorobenzaldehyde can be inferred from the properties of similar compounds. For instance, the solubility, fluorescence, and binding properties of the condensation product of 4-methoxybenzaldehyde and ethylenediamine were studied, showing an enhancement in fluorescence intensity upon interaction with Ce3+ . This suggests that 2-Ethoxy-4-fluorobenzaldehyde may also exhibit specific interactions with metal ions, which could be explored for sensor applications.
Scientific Research Applications
Radiosynthesis and Biodistribution
- Application in Radiosynthesis: 2-Ethoxy-4-fluorobenzaldehyde has been used in the radiosynthesis of novel fluorinated aldehyde-containing prosthetic groups. These groups are crucial in positron emission tomography (PET) imaging for quantitative receptor imaging (Glaser et al., 2008).
Synthesis of Chemical Compounds
- Synthesis of Methyl 4-Bromo-2-methoxybenzoate: This compound was synthesized from 4-bromo-2-fluorotoluene, involving a series of reactions including hydrolysis and esterification, demonstrating the versatility of 2-Ethoxy-4-fluorobenzaldehyde in complex chemical syntheses (Chen Bing-he, 2008).
Prosthetic Group for Peptide Labeling
- Thiol-Reactive Prosthetic Groups: In the development of thiol-reactive prosthetic groups for labeling cysteine-containing peptides and proteins, 2-Ethoxy-4-fluorobenzaldehyde plays a role in facilitating efficient labeling (Wuest et al., 2008).
Synthesis and Characterization of Monomers
- Creation of Polyazomethines: Bis-aldehyde monomers synthesized from 2-Ethoxy-4-fluorobenzaldehyde have been used to create electrically conductive polyazomethines. These findings are significant in the field of polymer science and materials engineering (Hafeez et al., 2019).
Antioxidant Activity Research
- Antioxidant Activity of Derivatives: Research has explored the synthesis of thiazolidin-4-one derivatives from 2-Ethoxy-4-fluorobenzaldehyde, evaluating their potential as antioxidants (El Nezhawy et al., 2009).
Improvement of Synthesis Methods
- Enhancing Synthesis of Key Intermediates: The improvement in the synthesis methods of certain intermediates, like those used in the manufacturing of Rosiglitazone, showcases the role of 2-Ethoxy-4-fluorobenzaldehyde in pharmaceutical manufacturing (Xu Yun-gen, 2005).
Research on Fluorobenzaldehyde Synthesis
- Progress in Synthesis Techniques: The compound has been a focal point in the research regarding the synthesis of fluorobenzaldehyde, an important intermediate in various chemical industries (Qin Hai-fang, 2009).
Theoretical Studies
- Schiff Base Analysis: Theoretical studies involving Schiff bases derived from 2-Ethoxy-4-fluorobenzaldehyde have provided insights into their chemical structures and properties (Ruan Min, 2008).
Hydrogen Bonding Studies
- C-H...O Hydrogen Bonding: Investigating C-H...O hydrogen bonds in liquid 2-Ethoxy-4-fluorobenzaldehyde has led to a better understanding of these interactions, crucial in various chemical processes (Ribeiro-Claro et al., 2002).
Safety and Hazards
The safety information for 2-Ethoxy-4-fluorobenzaldehyde indicates that it is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
properties
IUPAC Name |
2-ethoxy-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWRNDORVJZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-fluorobenzaldehyde |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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